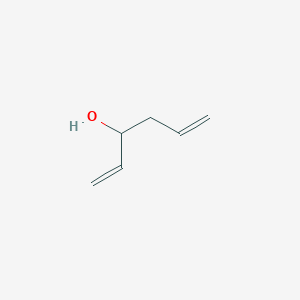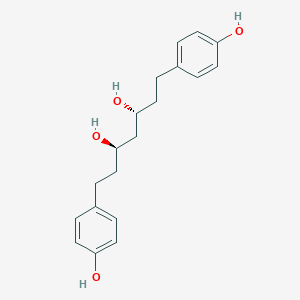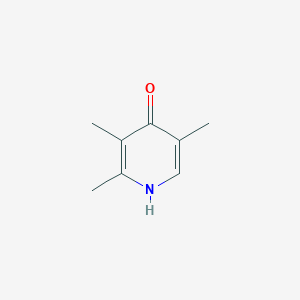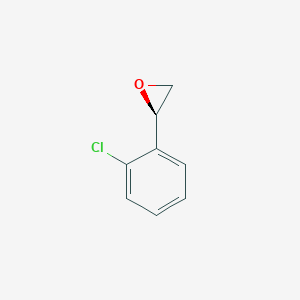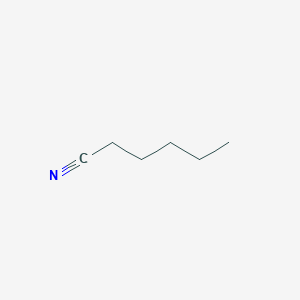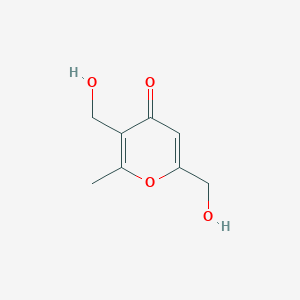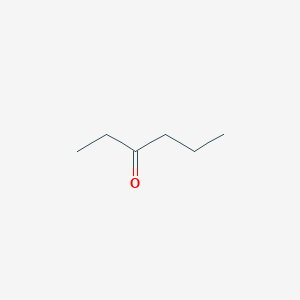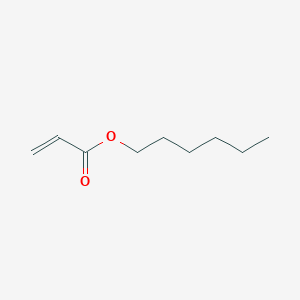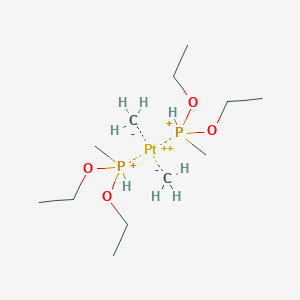
Platinum, bis(triethylphosphite-p)dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Platinum, bis(triethylphosphite-p)dimethyl- is a complex compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is commonly referred to as Pt(dba)(TEP)2 and is widely used in various fields such as catalysis, organic synthesis, and materials science. In
Wissenschaftliche Forschungsanwendungen
Pt(dba)(TEP)2 has a wide range of applications in scientific research. One of the most significant applications of this compound is in catalysis. Pt(dba)(TEP)2 has been shown to be an effective catalyst in various reactions such as the hydrogenation of alkenes, the reduction of nitro compounds, and the oxidation of alcohols. Additionally, this compound has been used in organic synthesis as a reagent for the preparation of various organic compounds.
Wirkmechanismus
The mechanism of action of Pt(dba)(TEP)2 is not fully understood. However, it is believed that the compound acts as a Lewis acid catalyst, activating the substrate and facilitating the reaction. The triethylphosphite ligands on the Pt center play a crucial role in the catalytic activity of Pt(dba)(TEP)2.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of Pt(dba)(TEP)2. However, studies have shown that this compound is relatively non-toxic and does not have any significant adverse effects on living organisms.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of Pt(dba)(TEP)2 is its high catalytic activity. This compound has been shown to be effective in various reactions, and its use can significantly improve reaction yields and selectivity. However, one of the limitations of Pt(dba)(TEP)2 is its high cost, which can limit its use in large-scale applications.
Zukünftige Richtungen
There are several future directions for the research on Pt(dba)(TEP)2. One of the significant areas of research is the development of new catalytic reactions using this compound. Additionally, there is a need for more studies on the mechanism of action of Pt(dba)(TEP)2 to gain a better understanding of its catalytic activity. Finally, there is a need for the development of more cost-effective synthesis methods for this compound to make it more accessible for large-scale applications.
Conclusion:
In conclusion, Pt(dba)(TEP)2 is a complex compound with significant potential in various fields such as catalysis, organic synthesis, and materials science. The synthesis method for this compound is well-established, and its scientific research applications are vast. The mechanism of action of Pt(dba)(TEP)2 is not fully understood, but it is believed to act as a Lewis acid catalyst. This compound has limited adverse effects on living organisms, and its high catalytic activity is a significant advantage. However, its high cost is a limitation that needs to be addressed. There are several future directions for research on Pt(dba)(TEP)2, including the development of new catalytic reactions, more studies on its mechanism of action, and the development of more cost-effective synthesis methods.
Synthesemethoden
Pt(dba)(TEP)2 can be synthesized through the reaction of Pt(dba)2 with triethylphosphite. The reaction proceeds under mild conditions and produces a high yield of the desired product. The synthesis process has been well-established and is widely used in research laboratories.
Eigenschaften
CAS-Nummer |
127620-12-6 |
|---|---|
Produktname |
Platinum, bis(triethylphosphite-p)dimethyl- |
Molekularformel |
C12H34O4P2Pt+2 |
Molekulargewicht |
499.4 g/mol |
IUPAC-Name |
carbanide;diethoxy(methyl)phosphanium;platinum(2+) |
InChI |
InChI=1S/2C5H13O2P.2CH3.Pt/c2*1-4-6-8(3)7-5-2;;;/h2*4-5H2,1-3H3;2*1H3;/q;;2*-1;+2/p+2 |
InChI-Schlüssel |
NPNNIHRUEFIPKG-UHFFFAOYSA-P |
SMILES |
[CH3-].[CH3-].CCO[PH+](C)OCC.CCO[PH+](C)OCC.[Pt+2] |
Kanonische SMILES |
[CH3-].[CH3-].CCO[PH+](C)OCC.CCO[PH+](C)OCC.[Pt+2] |
Synonyme |
carbanide, diethoxy-methyl-phosphanium, platinum(+2) cation |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



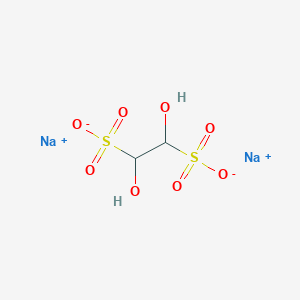
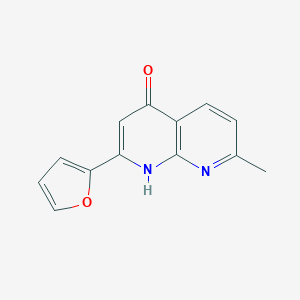
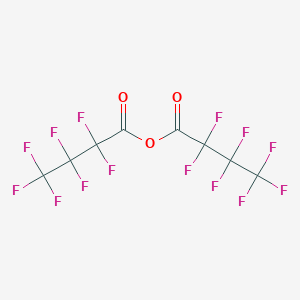
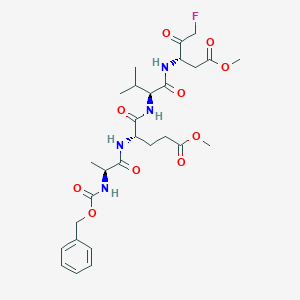
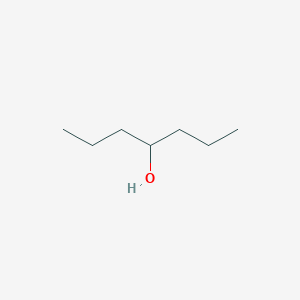
![1-ethoxy-2-[(E)-2-nitroprop-1-enyl]benzene](/img/structure/B146998.png)
